6-(azepan-1-ylsulfonyl)-4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one
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Description
6-(azepan-1-ylsulfonyl)-4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one is a useful research compound. Its molecular formula is C23H19ClN4O3 and its molecular weight is 434.88. The purity is usually 95%.
BenchChem offers high-quality 6-(azepan-1-ylsulfonyl)-4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(azepan-1-ylsulfonyl)-4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Spectral Characterisation
Research in the area of chemical synthesis and spectral characterization is a foundational aspect of understanding novel compounds. For instance, the study by Mahmoud et al. (2012) on phthalazinone derivatives, including those with structures related to 1,2,4-triazol-3-yl and 1,3,4-oxadiazol-2-yl groups, highlights the methodological approaches to synthesizing and characterizing complex organic molecules Mahmoud et al., 2012.
Antimicrobial and Anti-inflammatory Activities
Compounds with structural features similar to the one have been evaluated for their antimicrobial and anti-inflammatory activities. For example, Rajanarendar et al. (2013) synthesized a series of compounds that demonstrated significant antimicrobial activity, alongside potent anti-inflammatory and analgesic activities Rajanarendar et al., 2013.
Anticancer Potential
The synthesis of benzoxepine-1,2,3-triazole hybrids for potential antibacterial and anticancer applications, as investigated by Kuntala et al. (2015), suggests a research avenue for compounds with similar structures in targeting cancer cells. These compounds showed cytotoxicity against specific cancer cell lines, indicating their potential as anticancer agents Kuntala et al., 2015.
Pharmacological Evaluations
Another area of scientific application is the pharmacological evaluation of novel compounds for their potential as therapeutic agents. For instance, Faizi et al. (2012) explored the anticonvulsant activity of new oxadiazole derivatives, demonstrating the potential of such compounds in modulating physiological pathways related to convulsions Faizi et al., 2012.
properties
IUPAC Name |
2-[5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(2,5-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4O3/c1-14-3-4-15(2)19(11-14)25-20(29)13-28-12-17(7-10-21(28)30)23-26-22(27-31-23)16-5-8-18(24)9-6-16/h3-12H,13H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLGTXTHWAYROQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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